Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate chemical properties
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Introduction
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a heterocyclic organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The N-benzyl piperidine scaffold is frequently utilized by medicinal chemists as a versatile tool to modulate the physicochemical and pharmacological properties of drug candidates, owing to its structural flexibility and three-dimensional nature.[1] This compound, identified by CAS Number 60437-30-1, serves as a crucial synthetic intermediate or building block in the development of more complex molecules, particularly active pharmaceutical ingredients (APIs) targeting the central nervous system.[2][3][4] Its unique trifunctional structure—comprising a tertiary amine, a tertiary alcohol, and a methyl ester—offers multiple reaction sites for chemical modification, making it a valuable precursor in drug discovery campaigns.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The molecular architecture of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate dictates its physical and chemical behavior. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky substituents at the C4 position (hydroxyl and methyl carboxylate) and the N1 position (benzyl) have preferred orientations that influence the molecule's overall topology and interaction with biological targets. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, ester carbonyl oxygen, and tertiary nitrogen) imparts a degree of polarity to the molecule, influencing its solubility in various organic solvents.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 60437-30-1 | [4] |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | [4] |
| Appearance | Typically a solid or oil | Inferred |
| Hydrochloride Salt MW | 285.77 g/mol |[5] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is most commonly achieved through the nucleophilic addition to a ketone precursor, 1-benzyl-4-piperidone. This starting material is readily available and provides a direct route to the desired 4,4-disubstituted product.
A highly effective method involves a variation of the Reformatsky reaction or a direct addition of the enolate of methyl acetate. This approach is favored due to its operational simplicity and the direct installation of both the hydroxyl and methyl carboxylate functionalities in a single key step.
Synthetic Workflow Diagram
Caption: Synthetic pathway from 1-benzyl-4-piperidone.
Experimental Protocol: Synthesis via Enolate Addition
This protocol describes a representative lab-scale synthesis.
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Enolate Formation:
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In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of lithium diisopropylamide (LDA) in THF. Causality: LDA is a strong, non-nucleophilic base ideal for quantitatively forming the kinetic enolate of the ester without competing side reactions like self-condensation.
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Add methyl acetate dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
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Nucleophilic Addition:
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Dissolve 1-benzyl-4-piperidone in a minimal amount of anhydrous THF.
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Add the solution of 1-benzyl-4-piperidone dropwise to the pre-formed lithium enolate solution at -78 °C. Causality: Maintaining a low temperature prevents decomposition of the enolate and minimizes side reactions, ensuring a clean addition to the carbonyl group.
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Allow the reaction to stir at -78 °C for 2-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The mild acidic nature of NH₄Cl protonates the resulting alkoxide to form the desired hydroxyl group and neutralizes any remaining LDA without causing harsh side reactions like dehydration.
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Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product using column chromatography on silica gel to yield the pure Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate.
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Spectroscopic Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral features can be reliably predicted based on the known structure of the molecule.
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural verification.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
|---|---|---|
| ¹H NMR | δ 7.2-7.4 (m, 5H), δ 3.7 (s, 3H), δ 3.5 (s, 2H), δ 1.5-3.0 (m, 8H), δ (broad s, 1H) | Aromatic protons (benzyl), methyl ester protons, benzylic CH₂ protons, piperidine ring protons, hydroxyl proton. The conformation of the piperidine ring protons can be complex.[6] |
| ¹³C NMR | δ ~175 (C=O), δ 127-138 (Aromatic C), δ ~70 (C-OH), δ ~63 (Benzylic CH₂), δ ~52 (OCH₃), δ 40-55 (Piperidine CH₂) | Ester carbonyl, aromatic carbons, quaternary carbinol carbon, benzylic carbon, ester methyl carbon, piperidine ring carbons. |
| IR (cm⁻¹) | 3500-3300 (broad), 3030, 2950, 1730 (strong), 1240 | O-H stretch (alcohol), Aromatic C-H stretch, Aliphatic C-H stretch, C=O stretch (ester), C-O stretch (ester). |
| MS (EI) | m/z 249 (M⁺), 158, 91 (base peak) | Molecular ion, loss of benzyl radical ([M-91]⁺), benzyl cation (tropylium). |
Chemical Reactivity and Stability
The compound's three distinct functional groups provide a platform for diverse chemical transformations, making it a valuable intermediate.
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Tertiary Amine (N-Benzylation): The N-benzyl group is a common protecting group for secondary amines. It can be readily removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), yielding the corresponding secondary amine. This unmasks the piperidine nitrogen for further functionalization, such as acylation or alkylation, a key strategy in building molecular diversity.[2]
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Tertiary Alcohol: The hydroxyl group can undergo esterification or etherification. Under strong acidic conditions, it is susceptible to dehydration, leading to the formation of an alkene (1-benzyl-4-(methoxycarbonyl)-1,2,3,6-tetrahydropyridine). This reactivity must be considered when planning subsequent reaction steps.
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Methyl Ester: The ester is susceptible to hydrolysis under either acidic or basic (saponification) conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical agents. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol.
Storage and Handling
To maintain chemical integrity, the compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[3] As with many amine-containing compounds, it should be kept away from strong oxidizing agents.
Applications in Medicinal Chemistry and Drug Development
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is not typically an end-product but rather a strategic building block. The piperidine scaffold is a privileged structure found in numerous approved drugs, particularly those targeting neurological and psychiatric conditions.[3][7]
The value of this intermediate lies in its ability to serve as a central hub for the synthesis of a library of compounds. Each functional group can be addressed selectively to generate diverse analogs for structure-activity relationship (SAR) studies.
Diagram: Role as a Synthetic Hub
Caption: Diversification potential of the core scaffold.
By leveraging these reaction pathways, medicinal chemists can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties (ADME), accelerating the journey from a chemical starting point to a viable drug candidate.[1]
Conclusion
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a synthetically valuable intermediate whose chemical properties are defined by the interplay of its tertiary amine, tertiary alcohol, and ester functionalities. A thorough understanding of its synthesis, spectral characteristics, and reactivity is essential for its effective use in research and development. Its strategic importance lies in its role as a versatile scaffold, enabling the efficient construction of complex molecular architectures for the discovery of novel therapeutics.
References
-
PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
A&A Pharmachem. Understanding 1-Benzyl-4-hydroxypiperidine: Properties, Synthesis, and Procurement. A&A Pharmachem. Available from: [Link]
-
A&A Pharmachem. Exploring 1-Benzyl-4-Hydroxypiperidine: Properties and Applications. A&A Pharmachem. Available from: [Link]
-
PubChem. Benzyl 4-hydroxy-1-piperidinecarboxylate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.
-
PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. PrepChem.com. Available from: [Link]
-
PubChem. Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available from: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
-
precisionFDA. METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. precisionFDA. Available from: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. ResearchGate. Available from: [Link]
Sources
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
